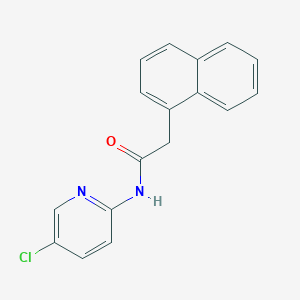

N-(5-chloro-2-pyridinyl)-2-(1-naphthyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(5-chloro-2-pyridinyl)-2-(1-naphthyl)acetamide-related compounds involves various strategies, including reactions of naphthyl acetamide derivatives with aromatic amines to produce heterocyclic compounds and angular heterocycles. These methods typically leverage the reactivity of chloroacetamide groups with amines or nitriles to form complex structures (Agarwal & Mital, 1976; Fadda et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-pyridinyl)-2-(1-naphthyl)acetamide and its derivatives has been studied through various spectroscopic and analytical methods, such as IR, NMR, and X-ray crystallography. These studies highlight the compound's ability to form stable structures with potential intramolecular interactions, contributing to its distinct chemical behavior (Nazır et al., 2000).

Chemical Reactions and Properties

N-(5-chloro-2-pyridinyl)-2-(1-naphthyl)acetamide participates in various chemical reactions, including heterocyclization and reactions with different nucleophiles, leading to the formation of complex heterocyclic compounds. The compound's reactivity is significantly influenced by the presence of the acetamide group and the chloro-substituted pyridinyl ring, which facilitate nucleophilic substitution and cyclization reactions (Tverdokhlebov et al., 2004).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Antimicrobial Activity

Research on derivatives similar to N-(5-chloro-2-pyridinyl)-2-(1-naphthyl)acetamide has demonstrated their utility in synthesizing heterocyclic compounds with potential antimicrobial properties. For example, the study by Fadda et al. (2015) focused on the synthesis and evaluation of antimicrobial activity of new pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives. These compounds showed mild to moderate activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Fadda, Rabie, Etman, & Fouda, 2015).

Novel Functionalized Compounds and Catalysis

Another area of application involves the synthesis of functionalized compounds and their use in catalysis. The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, as explored by Facchetti et al. (2016), showcases the compound's role in ketone reduction. These catalysts have been synthesized through a series of reactions starting from 1-naphthylamine, demonstrating the compound's versatility in creating complex molecules for catalytic applications (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Materials Science and Conductivity

In materials science, the structural transformation of coordination polymers has been studied, impacting electrical conductivity. Dutta et al. (2018) investigated how photochemical structural transformation of a linear 1D coordination polymer affects its conductivity. Such research indicates the potential of these compounds in developing materials with adjustable electrical properties (Dutta, Dey, Sinha, Ray, & Mir, 2018).

Fluorescent Probes and Water Detection

The compound and its derivatives also find applications in the development of fluorescent probes for solvent and water detection. Yoon et al. (2019) synthesized naphthalimide-decorated fluorinated acetamides as solvent-sensitive dual emissive fluorescence probes. These probes exhibited a significant ratiometric change in dual emission in the presence of water, highlighting their utility in rapid and reversible water detection in organic solvents (Yoon, Oh, Kim, & Lee, 2019).

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-14-8-9-16(19-11-14)20-17(21)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEBDRCTSRWNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

![4-[(cyclohexylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5540764.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)